(1R,7R)-tricyclo[5.2.1.0,2,6]decan-8-ol
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Overview
Description
(1R,7R)-tricyclo[5210,2,6]decan-8-ol is a complex organic compound characterized by its unique tricyclic structure This compound is notable for its rigid, cage-like framework, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7R)-tricyclo[5.2.1.0,2,6]decan-8-ol typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction followed by a series of reduction and oxidation steps to introduce the hydroxyl group at the desired position. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1R,7R)-tricyclo[5.2.1.0,2,6]decan-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in hydrocarbons.
Scientific Research Applications
(1R,7R)-tricyclo[5.2.1.0,2,6]decan-8-ol has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of steric hindrance and ring strain on chemical reactivity.
Biology: The compound’s unique structure makes it a candidate for studying enzyme-substrate interactions and protein binding.
Medicine: Research is ongoing into its potential use as a scaffold for drug development, particularly in designing molecules with specific three-dimensional shapes.
Industry: It is explored for use in materials science, particularly in the development of polymers and resins with unique mechanical properties.
Mechanism of Action
The mechanism by which (1R,7R)-tricyclo[5.2.1.0,2,6]decan-8-ol exerts its effects is largely dependent on its interaction with other molecules. Its rigid structure allows it to fit into specific molecular targets, such as enzymes or receptors, potentially inhibiting or activating their function. The pathways involved often include binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,6S,7S,8S)-tricyclo[5.2.1.0,2,6]decan-8-carbaldehyde: This compound shares a similar tricyclic structure but differs in the functional group present.
Tricyclo[5.2.1.0,2,6]decane derivatives: Various derivatives with different substituents on the tricyclic framework.
Uniqueness
(1R,7R)-tricyclo[5.2.1.0,2,6]decan-8-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which significantly influences its chemical reactivity and potential applications. Its rigid structure and defined three-dimensional shape make it particularly valuable in studies requiring precise molecular interactions.
Properties
IUPAC Name |
(1R,7R)-tricyclo[5.2.1.02,6]decan-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-11H,1-5H2/t6-,7?,8?,9-,10?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZJBAXKHJIQDU-QUFPLUETSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2[C@@H]3C[C@H](C2C1)C(C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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